molecular formula C7H7NO3 B14853638 2-Hydroxy-4-methoxynicotinaldehyde

2-Hydroxy-4-methoxynicotinaldehyde

Cat. No.: B14853638
M. Wt: 153.14 g/mol
InChI Key: PBIYFXULYRQEMY-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxynicotinaldehyde is an organic compound with the molecular formula C8H7NO3 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxy group at the 2-position and a methoxy group at the 4-position on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxynicotinaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with nicotinaldehyde.

    Methoxylation: The methoxy group at the 4-position can be introduced using methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: :

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

4-methoxy-2-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C7H7NO3/c1-11-6-2-3-8-7(10)5(6)4-9/h2-4H,1H3,(H,8,10)

InChI Key

PBIYFXULYRQEMY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)NC=C1)C=O

Origin of Product

United States

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